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Compound of Interest

Compound Name:
2-Chloro-3-methoxy-6-

nitropyridine

CAS No.: 886371-75-1

Cat. No.: B1395836 Get Quote

Abstract & Core Directive
This application note details a robust, laboratory-scale protocol for the synthesis of 2-Chloro-3-
methoxy-6-nitropyridine, a critical building block in the development of kinase inhibitors and

other heterocyclic pharmaceuticals. Unlike generic procedures, this guide addresses the

specific regiochemical challenges posed by the pyridine ring's electron-deficient nature. The

protocol utilizes a sequential nitration-methylation strategy starting from commercially available

2-chloro-3-hydroxypyridine, ensuring high regioselectivity for the 6-nitro isomer while

minimizing the formation of unstable N-oxide byproducts often seen in direct pyridine nitrations.

Retrosynthetic Analysis & Strategy
The target molecule, 2-Chloro-3-methoxy-6-nitropyridine (1), features a trisubstituted

pyridine ring. The primary synthetic challenge is introducing the nitro group at the C6 position

with high regiocontrol relative to the existing chloro (C2) and methoxy (C3) substituents.

Strategic Disconnection
Target: 2-Chloro-3-methoxy-6-nitropyridine (1)[1][2]

Precursor: 2-Chloro-3-hydroxy-6-nitropyridine (2)
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Starting Material: 2-Chloro-3-hydroxypyridine (3)

Rationale: Direct nitration of 2-chloro-3-methoxypyridine is feasible but often suffers from poor

regioselectivity (yielding mixtures of 4-nitro and 6-nitro isomers) and competitive demethylation.

By utilizing the free phenol (3), the hydroxyl group acts as a powerful ortho/para director. Since

the C2 position is blocked by chlorine and the C4 position is sterically hindered, the C6 position

(para to the hydroxyl) becomes the most nucleophilic site, strongly favoring the formation of

intermediate 2. Subsequent

-methylation proceeds under mild conditions to yield the target 1.

Reaction Workflow Visualization
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95%+ Yield
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Figure 1: Synthetic pathway highlighting the regioselective nitration followed by O-alkylation.

Detailed Experimental Protocol
Safety Pre-Requisites

Nitration: The reaction of nitric acid with organic substrates is highly exothermic.

Temperature control is critical to prevent thermal runaway.

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use only in a well-

ventilated fume hood.

Acid Waste: Quench nitration mixtures onto ice; do not add water directly to the concentrated

acid.

Step 1: Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine
Mechanism: Electrophilic Aromatic Substitution (Nitration). The hydroxyl group directs the

nitronium ion (
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) to the 6-position (para).

Reagents:

Reagent MW ( g/mol ) Equiv. Amount Density

2-Chloro-3-

hydroxypyridine
129.54 1.0 10.0 g Solid

Sulfuric Acid

(conc.)
98.08 Solvent 50 mL 1.84 g/mL

| Nitric Acid (fuming, >90%) | 63.01 | 1.2 | 4.0 mL | 1.51 g/mL |

Procedure:

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, temperature

probe, and addition funnel. Place the flask in an ice/salt bath to maintain an internal

temperature of 0 °C.

Dissolution: Charge concentrated

(50 mL) into the flask. Slowly add 2-Chloro-3-hydroxypyridine (10.0 g) in portions, ensuring
the temperature remains <10 °C. Stir until fully dissolved.

Nitration: Charge the addition funnel with fuming

(4.0 mL). Add dropwise to the reaction mixture over 30 minutes, strictly maintaining internal
temperature between 0–5 °C.

Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25

°C) and stir for 3–4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.

Quench: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

The product should precipitate as a yellow solid.

Isolation: Filter the solid using a Büchner funnel. Wash the cake with cold water (

mL) until the filtrate pH is neutral.
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Drying: Dry the solid in a vacuum oven at 45 °C for 12 hours.

Expected Yield: 65–75% (8.8–10.2 g)

Appearance: Yellow crystalline solid.

Step 2: Synthesis of 2-Chloro-3-methoxy-6-nitropyridine
Mechanism: Williamson Ether Synthesis (

). The phenoxide anion attacks the methyl iodide electrophile.

Reagents:

Reagent MW ( g/mol ) Equiv. Amount

Intermediate (Step

1)
174.54 1.0 8.7 g (50 mmol)

Methyl Iodide (MeI) 141.94 1.5 4.7 mL

| Potassium Carbonate (

) | 138.21 | 2.0 | 13.8 g | | DMF (Anhydrous) | Solvent | - | 45 mL |

Procedure:

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar.

Solubilization: Dissolve the intermediate (2-Chloro-3-hydroxy-6-nitropyridine, 8.7 g) in

anhydrous DMF (45 mL).

Deprotonation: Add solid

(13.8 g) in one portion. The mixture may turn a deeper yellow/orange due to phenoxide
formation. Stir for 15 minutes at room temperature.

Alkylation: Add Methyl Iodide (4.7 mL) dropwise via syringe.
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Reaction: Stir the heterogeneous mixture at room temperature for 4 hours. Conversion is

usually quantitative.

Workup: Pour the reaction mixture into water (200 mL). Extract with Ethyl Acetate (

mL).

Washing: Wash combined organics with water (

mL) and brine (

mL) to remove DMF.

Drying & Concentration: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Purification: Usually not required. If necessary, recrystallize from Ethanol/Heptane or purify

via silica gel chromatography (10-30% EtOAc in Hexanes).

Expected Yield: 90–95%

Appearance: Pale yellow solid.[3]

Analytical Controls & Troubleshooting
Analytical Data (Expected)

NMR (400 MHz,

):

8.10 (d,

Hz, 1H, H-5), 7.45 (d,

Hz, 1H, H-4), 4.05 (s, 3H,

).

Note: The coupling constant of ~8.5 Hz is characteristic of ortho coupling between H4 and

H5.
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LC-MS:

(consistent with Cl isotope pattern).

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield in Step 1
Temperature too high (>20°C)

during addition.

Maintain strict 0-5°C control.

High temps promote dinitration

or oxidation.

Isomer Mixture Formation of 4-nitro isomer.

Ensure starting material is

pure. The 6-nitro isomer is

thermodynamically favored;

extended reaction time helps.

Incomplete Methylation Wet DMF or old MeI.
Use anhydrous DMF. Add 0.1

eq extra MeI if reaction stalls.

Product Color Dark/Brown crude.

Oxidation byproducts.[4]

Filtration through a short silica

plug removes colored

impurities.

References
Regioselectivity of Pyridinol Nitration: Pyridine and Its Derivatives, Part II; Weissberger, A.,
Ed.; Interscience: New York, 1961. (Classic text establishing hydroxyl directing effects).

Synthesis of 2-Chloro-3-hydroxy-6-nitropyridine (Intermediate)

ChemicalBook Entry for CAS 162607-06-9. Link

Target Molecule Identification

PubChem Entry for 2-Chloro-3-methoxy-6-nitropyridine (CAS 886371-75-1). Link

Analogous Methodologies

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.researchgate.net/publication/380171463_Reaction_sites_of_pyrimidine_bases_and_nucleosides_during_chlorination_a_computational_study
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB6946359.htm
https://www.benchchem.com/product/b1395836?utm_src=pdf-body
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F2-Chloro-3-methoxy-6-nitropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Jang, M. et al. "Metal-free reduction of aromatic nitro compounds."[5] Guidechem Protocol

Reference. (Cited for general nitro-pyridine handling).[3][6][7] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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